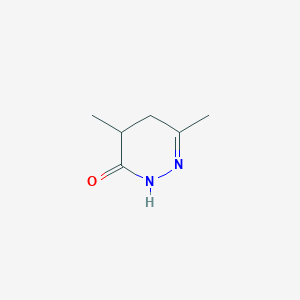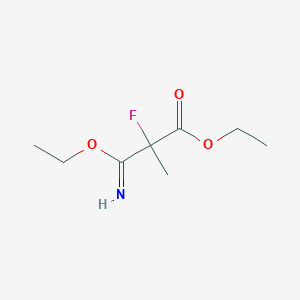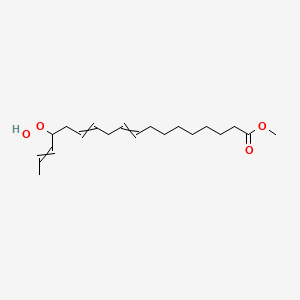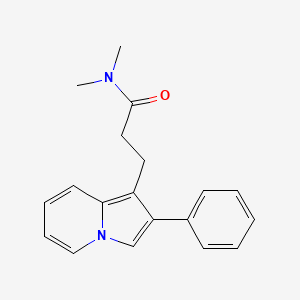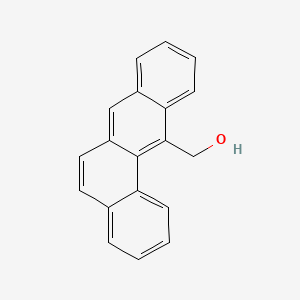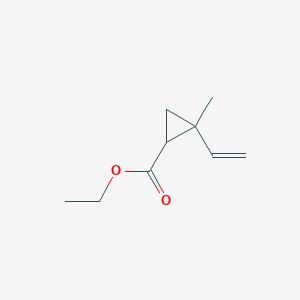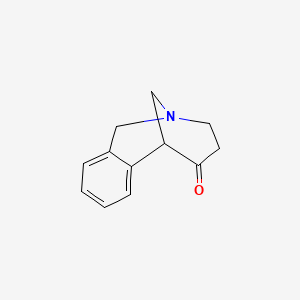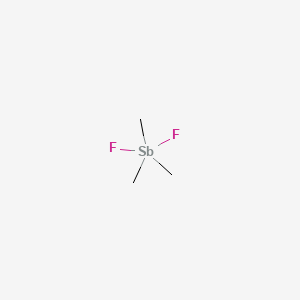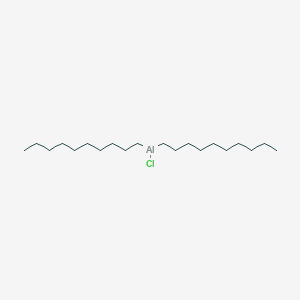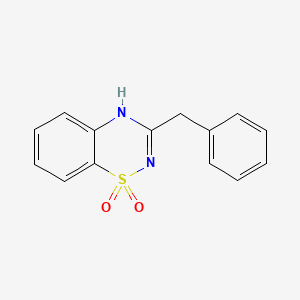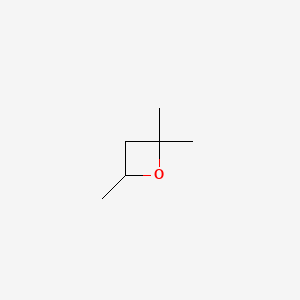
Oxetane, 2,2,4-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxetane, 2,2,4-trimethyl- is a four-membered heterocyclic compound containing an oxygen atom. It is known for its unique structural properties, which include a strained ring system that imparts significant reactivity. This compound is of interest in various fields, including medicinal chemistry, due to its stability and ability to undergo ring-opening reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxetane, 2,2,4-trimethyl- can be achieved through several methods. One common approach involves the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures (around 150°C). This method yields oxetane along with by-products such as water, potassium chloride, and potassium acetate . Another method involves the use of vinyl sulfonium ions and secondary or primary alcohols in the presence of a photocatalyst and blue LED light irradiation .
Industrial Production Methods
Industrial production of oxetane, 2,2,4-trimethyl- often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity oxetane suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxetane, 2,2,4-trimethyl- undergoes several types of chemical reactions, including:
Ring-Opening Reactions: These reactions are facilitated by nucleophiles and can lead to the formation of various products depending on the nucleophile used.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Substitution Reactions: Substitution reactions involving oxetane, 2,2,4-trimethyl- typically occur at the carbon atoms adjacent to the oxygen atom.
Common Reagents and Conditions
Common reagents used in the reactions of oxetane, 2,2,4-trimethyl- include strong bases (e.g., potassium hydroxide), nucleophiles (e.g., amines, alcohols), and oxidizing agents (e.g., peroxides) . Reaction conditions vary depending on the desired product but often involve elevated temperatures and specific catalysts.
Major Products Formed
The major products formed from the reactions of oxetane, 2,2,4-trimethyl- depend on the type of reaction and reagents used. For example, ring-opening reactions can yield alcohols, amines, or other functionalized compounds .
Wissenschaftliche Forschungsanwendungen
Oxetane, 2,2,4-trimethyl- has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals due to its stability and reactivity.
Material Science: The compound is used in the development of new materials with unique properties, such as high strength and flexibility.
Biological Studies: Oxetane derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of oxetane, 2,2,4-trimethyl- involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects . The specific pathways involved depend on the context of its use, such as in medicinal chemistry or material science .
Vergleich Mit ähnlichen Verbindungen
Oxetane, 2,2,4-trimethyl- can be compared with other similar compounds, such as:
Azetidines: Four-membered rings containing nitrogen instead of oxygen.
Thietanes: Four-membered rings containing sulfur instead of oxygen.
Cyclobutanes: Four-membered rings containing only carbon atoms.
The uniqueness of oxetane, 2,2,4-trimethyl- lies in its oxygen-containing ring, which imparts distinct reactivity and stability compared to its nitrogen, sulfur, and carbon analogs .
Eigenschaften
CAS-Nummer |
23120-44-7 |
|---|---|
Molekularformel |
C6H12O |
Molekulargewicht |
100.16 g/mol |
IUPAC-Name |
2,2,4-trimethyloxetane |
InChI |
InChI=1S/C6H12O/c1-5-4-6(2,3)7-5/h5H,4H2,1-3H3 |
InChI-Schlüssel |
YPGZPXRJCANRNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


